N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Biological Activity
N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Phenylsulfonyl Moiety : Known for its role in enhancing binding interactions with biological targets.
- Dihydropyrazole Ring : Implicated in various pharmacological activities.
Molecular Formula
The molecular formula of this compound is C22H24FN3O2S, indicating a relatively complex structure suitable for diverse biological interactions.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific enzymes or receptors involved in various signaling pathways. This interaction may lead to the modulation of cellular processes such as:
- Cell Proliferation : Potentially inhibiting cancer cell growth.
- Inflammatory Responses : Modulating cytokine production.
Proposed Targets
The compound may target:
- Kinases : Involved in cell signaling pathways.
- Transcription Factors : Such as BRD4, which plays a critical role in gene expression and cell cycle regulation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity.
Case Studies
-
In vitro Studies :
- The compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
-
In vivo Studies :
- Animal models showed reduced tumor growth when treated with the compound compared to control groups.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits tumor growth | , |
Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | , |
Enzyme Inhibition | Potential inhibition of kinase activity |
Recent Publications
Research has highlighted the potential of this compound in drug discovery:
- A study published in Oncotarget demonstrated its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against neuroblastoma cells .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities and mechanisms of action. Potential areas include:
- Target Identification : Understanding specific molecular targets can aid in optimizing therapeutic applications.
- Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for future development.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-14-10-17(11-15-20)22-16-23(18-8-12-19(24)13-9-18)27(25-22)33(30,31)21-6-4-3-5-7-21/h3-15,23,26H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABXDBMAKDELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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